molecular formula C11H15N3O4 B8147530 tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate

tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate

Cat. No. B8147530
M. Wt: 253.25 g/mol
InChI Key: VSNSCGBZXFVXBR-UHFFFAOYSA-N
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Description

Tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Cytotoxic Activity : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in jaspine B, was synthesized from L-Serine with potential cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized via an asymmetric Mannich reaction, providing a method for the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Crystal Structures and Hydrogen Bonds : Studies on tert-butyl carbamate derivatives like tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate reveal isomorphic crystal structures with simultaneous hydrogen and halogen bonds (Baillargeon et al., 2017).

  • Rapid Synthetic Methods : An efficient method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate with a high yield was developed, showcasing its potential for various applications (Zhao et al., 2017).

  • Deprotection in Synthesis : Aqueous phosphoric acid is used for the deprotection of tert-butyl carbamates, demonstrating good selectivity and high yields, especially in the synthesis of clarithromycin derivatives (Li et al., 2006).

  • Anticancer Agent Synthesis : Alterations in the carbamate group of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates can create new anticancer agents. However, activity reduces when ethyl is replaced by bulky aliphatic groups (Temple, Rener, & Comber, 1989).

  • Microwave-Assisted Synthesis : Novel nitrogen-containing scaffolds were efficiently created using microwave-assisted synthesis, enabling access to a diverse range of compounds with different structural parameters (Henry, Haupt, & Turner, 2009).

properties

IUPAC Name

tert-butyl N-(6-methyl-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-8(14(16)17)5-6-9(12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNSCGBZXFVXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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